molecular formula C19H22O9 B1408615 1,2,3-Tri-O-acetyl-4,6-O-benzylidene-b-D-galactopyranose CAS No. 78962-43-3

1,2,3-Tri-O-acetyl-4,6-O-benzylidene-b-D-galactopyranose

Cat. No. B1408615
CAS RN: 78962-43-3
M. Wt: 394.4 g/mol
InChI Key: MMMFFJBLSNOZRA-GKJUMJLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The title compound was prepared according to a standard protocol . The treatment of glucose with benzaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid monohydrate in anhydrous dimethylformamide was stirred for 5 hours . The oily product obtained was dissolved in pyridine and acetic anhydride and the reaction mixture was then stirred for 4 hours at room temperature .


Molecular Structure Analysis

The crystal of 1,2,3-Tri-O-acetyl-4,6-di-O-benzylidene-β-d-glucopyranose was studied by X-ray diffraction . It crystallizes in the monoclinic space group P21 with cell parameters of a = 5.691(3) Å, b = 7.770(2) Å, c = 22.503(7) Å, b = 93.58(5)°, V = 993.1(7) Å3 and Z = 2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3-Tri-O-acetyl-4,6-O-benzylidene-b-D-galactopyranose are as follows :

Scientific Research Applications

Synthesis and Crystal Structure Determination

  • Scientific Field: Chemical Crystallography .
  • Application Summary: This compound has been synthesized and its crystal structure has been determined using single crystal X-ray diffraction data .
  • Methods of Application: The synthesis involved the treatment of glucose with benzaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid monohydrate in anhydrous dimethylformamide. The reaction was stirred for 5 hours and the residue evaporated under high vacuo. The oily product obtained was dissolved in pyridine and acetic anhydride and the reaction mixture was then stirred for 4 hours at room temperature .
  • Results: The crystal of 1,2,3-Tri-O-acetyl-4,6-di-O-benzylidene-β-d-glucopyranose was studied by X-ray diffraction. It crystallizes in the monoclinic space group P2 1 with cell parameters of a = 5.691 (3) Å, b = 7.770 (2) Å, c = 22.503 (7) Å, b = 93.58 (5)°, V = 993.1 (7) Å 3 and Z = 2 .

Biological Applications

  • Scientific Field: Drug Discovery and Organic Synthesis .
  • Application Summary: 1,2,3-Triazoles, which can be synthesized from 1,2,3-Tri-O-acetyl-4,6-O-benzylidene-b-D-galactopyranose, have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
  • Methods of Application: The synthesis of 1,2,3-triazoles involves numerous synthetic approaches, especially the popular click chemistry approach .
  • Results: Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam, etc .

Antiviral Drug Development

  • Scientific Field: Biomedicine .
  • Application Summary: This compound exhibits potential applications in the development of antiviral drugs, specifically against HIV and herpes simplex virus (HSV) .
  • Methods of Application: The specific methods of application in this context would involve drug design and synthesis, biological testing, and clinical trials. The exact procedures would depend on the specific drug being developed .
  • Results: While the specific results would depend on the drug being developed, the ultimate goal would be the creation of a safe and effective antiviral drug .

Preparation of Anionic Surfactants

  • Scientific Field: Industrial Chemistry .
  • Application Summary: Phosphorylated derivatives of similar compounds have proven valuable in the study of substrates for inositol synthase, and for the preparation of anionic surfactants .
  • Methods of Application: The specific methods of application would involve chemical synthesis and testing. The exact procedures would depend on the specific surfactant being developed .
  • Results: The results would be the creation of anionic surfactants, which have many industrial applications .

Anti-inflammatory Drug Development

  • Scientific Field: Pharmacology .
  • Application Summary: Similar compounds have been used in the synthesis of α- and β-linked acetamido pyranosides, which have anti-inflammatory properties as inhibitors of TLR4 .
  • Methods of Application: The specific methods of application would involve drug design and synthesis, biological testing, and clinical trials. The exact procedures would depend on the specific drug being developed .
  • Results: The results would be the creation of anti-inflammatory drugs, which could be used to treat a variety of conditions .

Preparation of Phenolic Glycosides

  • Scientific Field: Biochemistry .
  • Application Summary: This compound can be used in the preparation of phenolic glycosides, which have been found to be associated with a variety of biological activities in plants .
  • Methods of Application: The specific methods of application would involve chemical synthesis and testing. The exact procedures would depend on the specific phenolic glycoside being developed .
  • Results: The results would be the creation of phenolic glycosides, which could be used for a variety of purposes, such as the treatment of stomachache, antitussive, anti-inflammatory, and diuretic effects .

Preparation of Glycosyl Donors

  • Scientific Field: Organic Chemistry .
  • Application Summary: This compound can be used in the preparation of glycosyl donors, which are important building blocks in the synthesis of complex carbohydrates .
  • Methods of Application: The specific methods of application would involve chemical synthesis and testing. The exact procedures would depend on the specific glycosyl donor being developed .
  • Results: The results would be the creation of glycosyl donors, which could be used for a variety of purposes, such as the synthesis of complex carbohydrates .

Preparation of Tetra-O-Acyl-Gluco-, Galacto- and Mannopyranoses

  • Scientific Field: Organic Chemistry .
  • Application Summary: This compound can be used in the preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses, which are important building blocks in the synthesis of oligosaccharides .
  • Methods of Application: The specific methods of application would involve chemical synthesis and testing. The exact procedures would depend on the specific Tetra-O-acyl-Gluco-, Galacto- or Mannopyranose being developed .
  • Results: The results would be the creation of Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses, which could be used for a variety of purposes, such as the synthesis of oligosaccharides .

Future Directions

Given its potential applications in the development of antiviral drugs, specifically against HIV and herpes simplex virus (HSV), future research could focus on further exploring these applications .

properties

IUPAC Name

[(4aR,6S,7R,8S,8aS)-6,7-diacetyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O9/c1-10(20)24-16-15-14(9-23-18(28-15)13-7-5-4-6-8-13)27-19(26-12(3)22)17(16)25-11(2)21/h4-8,14-19H,9H2,1-3H3/t14-,15+,16+,17-,18?,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMFFJBLSNOZRA-GKJUMJLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2C(COC(O2)C3=CC=CC=C3)OC(C1OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]([C@@H]1OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3-Tri-O-acetyl-4,6-O-benzylidene-b-D-galactopyranose

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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